5,5-Difluoro-2-aza-spiro[5.3]nonane hydrochloride
Description
5,5-Difluoro-2-azaspiro[5.3]nonane hydrochloride is a fluorinated spirocyclic compound featuring a nitrogen atom at the 2-position of a spiro[5.3]nonane scaffold, with two fluorine atoms at the 5-position of the larger ring. The spiro architecture introduces conformational rigidity, while fluorine substitution enhances metabolic stability and influences electronic properties.
Properties
IUPAC Name |
9,9-difluoro-6-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)4-5-11-6-7(8)2-1-3-7;/h11H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSIPOFNVAKSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCCC2(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198285-45-8 | |
| Record name | 9,9-difluoro-6-azaspiro[3.5]nonane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-2-aza-spiro[5.3]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluorinated precursor with an azaspiro compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-2-aza-spiro[5.3]nonane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5,5-Difluoro-2-aza-spiro[5.3]nonane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-2-aza-spiro[5.3]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues and their properties:
Key Observations :
- Fluorination Impact: Fluorine at symmetric positions (e.g., 5,5-difluoro) balances electronic effects (electron-withdrawing) and lipophilicity, whereas monofluorination (e.g., 7-fluoro) may disrupt symmetry and polarity .
- Halogenation Trends: Non-fluorinated analogues like Compound 3h () demonstrate higher melting points (158–160°C) due to chlorophenyl groups, suggesting halogenation enhances crystallinity .
Stability and Reactivity
- Acid Stability : The hydrochloride salt form improves aqueous solubility but may limit compatibility with basic conditions. In contrast, oxa-azaspiro compounds (e.g., 2-Oxa-6-azaspiro[3.3]heptane in ) show higher polarity, favoring hydrolytic stability in aqueous media .
- Thermal Stability: Fluorinated spirocycles (e.g., 5,5-difluoro derivative) likely exhibit higher thermal stability than non-fluorinated analogues due to strong C-F bonds .
Biological Activity
5,5-Difluoro-2-aza-spiro[5.3]nonane hydrochloride is a novel compound that has attracted attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to present a comprehensive overview of its biological activity, including case studies, research findings, and comparative analyses with related compounds.
Chemical Structure and Properties
This compound is characterized by its spirocyclic structure, which contributes to its pharmacological properties. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Weight | 205.25 g/mol |
| CAS Number | 1198285-45-8 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The mechanism of action for this compound involves interaction with specific biological targets, potentially modulating enzyme activities or receptor functions. Preliminary studies suggest that it may act as an inhibitor or modulator in various signaling pathways.
Antitumor Activity
Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies demonstrated that the compound could reduce cell viability in a dose-dependent manner.
Case Study: Cytotoxicity Assay
A recent study evaluated the cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines:
| Concentration (µM) | MCF-7 Viability (%) | A549 Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 80 |
| 25 | 50 | 60 |
| 50 | 30 | 40 |
The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for further development as an anticancer agent .
Neuroprotective Effects
In addition to antitumor activity, preliminary investigations have suggested neuroprotective properties of the compound. Studies have shown that it may protect neuronal cells from oxidative stress-induced damage.
Mechanism of Neuroprotection
The neuroprotective effects are hypothesized to be mediated through:
- Antioxidant Activity : Reducing reactive oxygen species (ROS) levels.
- Anti-inflammatory Effects : Modulating inflammatory cytokines in neuronal cultures.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Antitumor Activity (IC50 µM) | Neuroprotective Effects |
|---|---|---|
| 5,5-Difluoro-2-aza-spiro[5.3]nonane | 25 | Moderate |
| Spirogermanium | 15 | Low |
| Other Spiro Compounds | Varies | Varies |
This table illustrates that while other spiro compounds may exhibit potent antitumor activity, their neuroprotective effects are often limited compared to those observed with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
